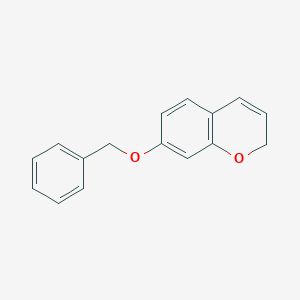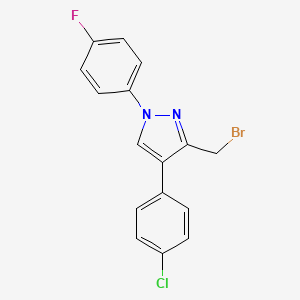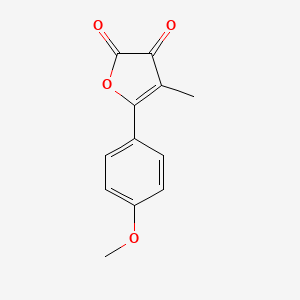
(Acetyloxy)bis(4-chlorophenyl)cyclohexylstannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Acetyloxy)bis(4-chlorophenyl)cyclohexylstannane is a chemical compound that belongs to the organotin family. Organotin compounds are characterized by the presence of tin atoms bonded to organic groups. This particular compound features a cyclohexyl group bonded to a tin atom, which is further bonded to two 4-chlorophenyl groups and an acetyloxy group. The presence of these groups imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Acetyloxy)bis(4-chlorophenyl)cyclohexylstannane typically involves the reaction of cyclohexyltin trichloride with 4-chlorophenylmagnesium bromide, followed by acetylation. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out in an anhydrous solvent like tetrahydrofuran (THF) at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(Acetyloxy)bis(4-chlorophenyl)cyclohexylstannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other by-products.
Reduction: Reduction reactions can convert the tin center to a lower oxidation state.
Substitution: The acetyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin oxides, while substitution reactions can produce derivatives with different functional groups.
Applications De Recherche Scientifique
(Acetyloxy)bis(4-chlorophenyl)cyclohexylstannane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of polymers, coatings, and other materials due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (Acetyloxy)bis(4-chlorophenyl)cyclohexylstannane involves its interaction with molecular targets such as enzymes and receptors. The acetyloxy group can undergo hydrolysis, releasing acetic acid and forming reactive intermediates that interact with biological molecules. The tin center can also coordinate with various ligands, influencing the compound’s reactivity and biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(4-chlorophenyl)cyclohexyltin chloride
- Bis(4-chlorophenyl)dimethyltin
- Bis(4-chlorophenyl)diphenyltin
Uniqueness
(Acetyloxy)bis(4-chlorophenyl)cyclohexylstannane is unique due to the presence of the acetyloxy group, which imparts distinct reactivity and potential biological activity. The combination of the cyclohexyl and 4-chlorophenyl groups also contributes to its unique chemical properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
82594-07-8 |
|---|---|
Formule moléculaire |
C20H22Cl2O2Sn |
Poids moléculaire |
484.0 g/mol |
Nom IUPAC |
[bis(4-chlorophenyl)-cyclohexylstannyl] acetate |
InChI |
InChI=1S/2C6H4Cl.C6H11.C2H4O2.Sn/c2*7-6-4-2-1-3-5-6;1-2-4-6-5-3-1;1-2(3)4;/h2*2-5H;1H,2-6H2;1H3,(H,3,4);/q;;;;+1/p-1 |
Clé InChI |
DOZOGJWTVJJIRM-UHFFFAOYSA-M |
SMILES canonique |
CC(=O)O[Sn](C1CCCCC1)(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


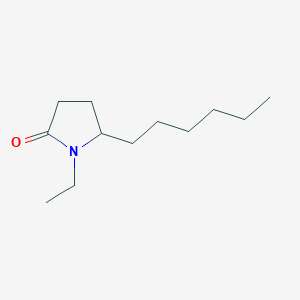
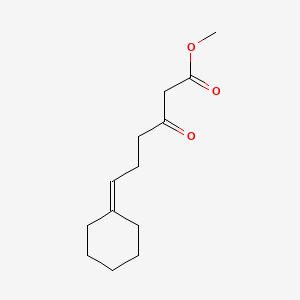
![2-Methyl-1,3-bis[(trimethylsilyl)oxy]-2H-isoindole](/img/structure/B14430824.png)

![2-[(Z)-4-diphenylphosphorylbut-2-en-2-yl]-4-methoxy-5-methylbenzoic acid](/img/structure/B14430837.png)
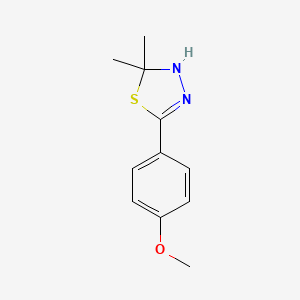
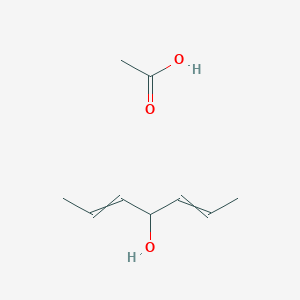
![(Ethane-1,2-diyl)bis[chloro(dimethyl)stannane]](/img/structure/B14430848.png)


